2,5-Dimethyloxazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

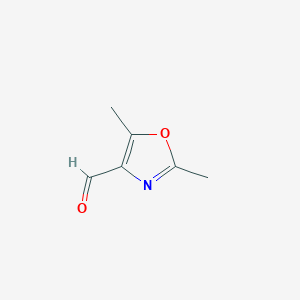

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(3-8)7-5(2)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYKOGIEABSYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428717 | |

| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92901-88-7 | |

| Record name | 2,5-Dimethyloxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic aldehyde belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active compounds, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carbaldehyde |

| CAS Number | 92901-88-7[1] |

| Molecular Formula | C₆H₇NO₂[1] |

| Molecular Weight | 125.13 g/mol [1] |

| Physical State | Not explicitly stated, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Flash Point | Not available |

| Solubility | Not available |

Synonyms: 2,5-Dimethyl-4-formyloxazole, 4-Formyl-2,5-dimethyloxazole

Synthesis

The primary and most referenced method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,5-dimethyloxazole.[2] This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole

This protocol is based on the general principles of the Vilsmeier-Haack reaction and is a plausible method for the synthesis of the target compound.

Materials:

-

2,5-Dimethyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (or other suitable inert solvent)

-

Sodium acetate

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (or other suitable drying agent)

Procedure:

-

Formation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dilute the freshly prepared Vilsmeier reagent with an inert solvent such as 1,2-dichloroethane. Cool the mixture to 0 °C. Prepare a solution of 2,5-dimethyloxazole in the same inert solvent and add it dropwise to the Vilsmeier reagent solution. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt to the aldehyde. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether. Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure aldehyde.

Caption: Vilsmeier-Haack Synthesis Workflow.

Spectral Data

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for this compound is available in spectral databases.[6] Key characteristic absorption bands would be expected for the following functional groups:

-

C=O stretch (aldehyde): A strong absorption band typically in the region of 1680-1710 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N stretch (oxazole ring): A medium to strong band around 1600-1650 cm⁻¹.

-

C-O-C stretch (oxazole ring): Bands in the fingerprint region, typically around 1000-1300 cm⁻¹.

-

C-H stretches (methyl groups): Bands around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

A mass spectrum (Gas Chromatography-Mass Spectrometry) of this compound is also available.[6] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 125, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) and other characteristic fragments of the oxazole ring.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound. While the broader class of oxazole-containing compounds has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial and anticancer effects, this specific molecule has not been the subject of such published research. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a readily synthesizable heterocyclic aldehyde. The Vilsmeier-Haack formylation of 2,5-dimethyloxazole provides a reliable route for its preparation on a laboratory scale. Standard spectroscopic techniques such as FTIR and mass spectrometry can be used for its characterization. While it serves as a potentially useful building block for the synthesis of more complex molecules, its own biological profile remains to be investigated. This guide provides a foundational understanding of this compound for researchers interested in its application in synthetic and medicinal chemistry. Further studies are warranted to explore its potential biological activities.

References

An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde (CAS 92901-88-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyloxazole-4-carbaldehyde (CAS Number: 92901-88-7), a heterocyclic aldehyde with potential applications in synthetic chemistry and drug discovery. The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. This document consolidates available physicochemical data, spectroscopic information, and proposes a plausible synthetic route. Due to the limited publicly available information on this specific compound, this guide also outlines a hypothetical workflow for its biological evaluation, providing a roadmap for future research.

Chemical and Physical Properties

This compound is a small molecule containing a disubstituted oxazole ring with a carbaldehyde functional group. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 92901-88-7 | N/A |

| Molecular Formula | C₆H₇NO₂ | N/A |

| Molecular Weight | 125.13 g/mol | N/A |

| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carbaldehyde | N/A |

| Synonyms | 2,5-Dimethyl-4-formyloxazole, 2,5-Dimethyl-1,3-oxazole-4-carboxaldehyde | N/A |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 197.8 °C (Predicted) | N/A |

| Density | 1.14 g/cm³ (Predicted) | N/A |

| Flash Point | 73.4 °C (Predicted) | N/A |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Parameter | Value |

| Molecular Ion (M+) | m/z = 125 |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680-1700 | C=O stretch (aldehyde) |

| ~1600-1650 | C=N stretch (oxazole ring) |

| ~1100-1200 | C-O stretch (oxazole ring) |

Note: The exact peak positions may vary depending on the sample preparation and instrument.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature, a plausible and widely used method for the formylation of electron-rich heterocyclic rings is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate. Given that 2,5-dimethyloxazole is an electron-rich heterocycle, it is a suitable candidate for this transformation.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole

Disclaimer: This is a proposed protocol based on general procedures for the Vilsmeier-Haack reaction and has not been experimentally validated for this specific substrate. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

-

2,5-Dimethyloxazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process. Stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,5-dimethyloxazole (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed Vilsmeier-Haack synthesis workflow for this compound.

Biological Activity and Drug Development Potential

There is currently no published data on the biological activity or pharmacological effects of this compound. However, the oxazole ring is a common motif in many biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a reactive aldehyde group on the oxazole scaffold makes this compound an interesting starting point for the synthesis of a library of derivatives for biological screening.

Hypothetical Biological Screening Cascade

For a novel compound such as this compound, a typical initial biological evaluation would involve a series of screening assays to identify potential therapeutic areas. The following diagram illustrates a hypothetical screening cascade.

Caption: Hypothetical biological screening cascade for novel chemical entities.

Conclusion

This compound is a readily available heterocyclic aldehyde with potential for further chemical exploration. While there is a notable lack of detailed experimental and biological data in the current literature, this guide provides the foundational information available and outlines a plausible synthetic strategy. The presence of the oxazole core suggests that derivatives of this compound may possess interesting pharmacological properties, making it a target of interest for medicinal chemists and drug discovery programs. Further research is warranted to fully elucidate the chemical reactivity and biological potential of this molecule.

An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2,5-Dimethyloxazole-4-carbaldehyde in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a carbaldehyde (formyl) group. The presence of the electron-rich oxazole ring and the reactive aldehyde functionality makes it a versatile intermediate in organic synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| CAS Number | 92901-88-7 | [1][2] |

| Appearance | Orange liquid | |

| Density | 1.14 g/cm³ | [3] |

| Boiling Point | 197.8 °C at 760 mmHg | [3] |

| Flash Point | 73.4 °C | [3] |

| InChI Key | MLYKOGIEABSYKL-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=O)N=C(C)O1 | [1] |

Molecular Structure Diagram

The two-dimensional structure of this compound is depicted below.

Experimental Protocols: Synthesis

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.[3][4][5]

Proposed Synthesis via Vilsmeier-Haack Reaction

Reaction Scheme:

2,5-Dimethyloxazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Detailed Methodology:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent, a chloroiminium salt, is formed in situ.[4]

-

Formylation: Dissolve 2,5-dimethyloxazole in a suitable solvent such as dichloromethane or excess DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium acetate.[6] The aqueous layer is then extracted several times with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CAS: 92901-88-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethyloxazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds that are of interest in drug discovery. The presence of the reactive aldehyde group on the oxazole ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of diverse compound libraries. This guide focuses on the most prevalent and efficient method for its preparation: the Vilsmeier-Haack formylation of 2,5-dimethyloxazole.

Synthetic Pathways

The primary route for the synthesis of this compound involves a two-step process:

-

Synthesis of the Precursor: Preparation of the starting material, 2,5-dimethyloxazole.

-

Formylation: Introduction of the carbaldehyde group onto the oxazole ring via the Vilsmeier-Haack reaction.

Synthesis of 2,5-Dimethyloxazole

The most common method for the synthesis of 2,5-dimethyloxazole is the Robinson-Gabriel synthesis. This reaction involves the cyclization of an α-acylaminoketone.

Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, 2,5-dimethyloxazole is reacted with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocols

Synthesis of 2,5-Dimethyloxazole (Robinson-Gabriel Method)

Materials:

-

Diacetylmonoxime

-

Acetaldehyde

-

Concentrated Sulfuric Acid (or Polyphosphoric Acid)

-

Sodium Bicarbonate solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a cooled solution of diacetylmonoxime in a suitable solvent, slowly add acetaldehyde.

-

Carefully add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for a set duration (see Table 1).

-

Cool the reaction mixture and pour it onto ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2,5-dimethyloxazole.

Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials:

-

2,5-Dimethyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

-

After the addition, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2,5-dimethyloxazole in a suitable solvent (e.g., DCM) dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to the specified temperature for the required time (see Table 2).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the typical reaction conditions and yields for the synthesis of 2,5-dimethyloxazole and its subsequent formylation.

Table 1: Reaction Parameters for the Synthesis of 2,5-Dimethyloxazole

| Parameter | Value | Reference |

| Dehydrating Agent | H₂SO₄ or PPA | General Robinson-Gabriel Synthesis |

| Reaction Temperature | 100-150 °C | General Robinson-Gabriel Synthesis |

| Reaction Time | 2-6 hours | General Robinson-Gabriel Synthesis |

| Typical Yield | 60-80% | General Robinson-Gabriel Synthesis |

Table 2: Reaction Parameters for the Vilsmeier-Haack Formylation of 2,5-Dimethyloxazole

| Parameter | Value | Reference |

| Formylating Agent | POCl₃ / DMF | Vilsmeier-Haack Reaction Principles |

| Stoichiometry (POCl₃:DMF:Oxazole) | 1.1 : 3 : 1 | Typical Vilsmeier-Haack Conditions |

| Reaction Temperature | 50-70 °C | Typical Vilsmeier-Haack Conditions |

| Reaction Time | 4-8 hours | Typical Vilsmeier-Haack Conditions |

| Typical Yield | 70-90% | Inferred from similar reactions |

Logical Workflow

The overall synthetic process can be visualized as a sequential workflow, starting from commercially available materials to the final purified product.

Spectroscopic Characterization of 2,5-Dimethyloxazole-4-carbaldehyde: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic profile of 2,5-Dimethyloxazole-4-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring the necessary data and presents a set of predicted spectroscopic values based on its known chemical structure. These predictions serve as a reference for researchers in the synthesis, identification, and characterization of this compound.

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: A pressure clamp is applied to ensure firm contact between the sample and the crystal.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for full structural elucidation.[3][4][5]

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[6]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[7]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.[8][9][10][11]

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.[8]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation, M⁺•).[8]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.[12]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and typical values for similar compounds.

Table 1: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde, conjugated)[13][14] |

| ~1640 | Medium | C=N stretch (oxazole ring) |

| ~1580 | Medium | C=C stretch (oxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~2.6 | Singlet | 3H | Methyl protons at C5 |

| ~2.4 | Singlet | 3H | Methyl protons at C2 |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbon (C=O) |

| ~165 | C2 (oxazole ring) |

| ~160 | C5 (oxazole ring) |

| ~145 | C4 (oxazole ring) |

| ~15 | Methyl carbon at C5 |

| ~12 | Methyl carbon at C2 |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 125 | [M]⁺• (Molecular Ion) |

| 124 | [M-H]⁺ |

| 96 | [M-CHO]⁺[12] |

| 82 | [M-CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. books.rsc.org [books.rsc.org]

- 7. chemistry.utah.edu [chemistry.utah.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Purity and Stability of 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 2,5-Dimethyloxazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. This document outlines potential synthetic routes, purification strategies, analytical methods for purity determination, and a detailed approach to assessing the compound's stability profile.

Chemical Properties and Purity

This compound is a substituted oxazole with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1] Commercially available sources typically offer this compound with a purity of 98%.[1][2] However, for applications in drug development, a more thorough characterization of the purity profile is essential.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Orange liquid | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

| Purity (typical) | 98% | [1][2] |

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding 2,5-dimethyloxazole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[4][5][6]

Proposed Experimental Protocol for Synthesis

Reaction: Vilsmeier-Haack formylation of 2,5-dimethyloxazole.

Reagents:

-

2,5-dimethyloxazole

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (or other suitable solvent)

-

Sodium acetate (for work-up)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF to 0°C in an ice bath.

-

Slowly add an equimolar amount of POCl₃ dropwise to the cooled DMF while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Cool the reaction mixture again to 0°C and add a solution of 2,5-dimethyloxazole in a minimal amount of 1,2-dichloroethane dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium acetate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane. The purity of the collected fractions should be monitored by TLC.

Caption: Synthetic workflow for this compound.

Stability Assessment

A thorough understanding of the stability of this compound is critical for its handling, storage, and application in drug formulation. Oxazole derivatives, particularly those with certain substitution patterns, can be susceptible to degradation, such as hydrolytic ring-opening.[7] A forced degradation study is recommended to identify potential degradation products and pathways.

Forced Degradation Study Protocol

A forced degradation study should be conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Table 2: Proposed Conditions for Forced Degradation Study

| Stress Condition | Proposed Protocol |

| Hydrolytic | |

| Acidic | 0.1 M HCl at 60°C for 24h |

| Neutral | Water at 60°C for 24h |

| Basic | 0.1 M NaOH at 60°C for 24h |

| Oxidative | 3% H₂O₂ at room temperature for 24h |

| Thermal | Solid-state at 80°C for 48h |

| Photolytic | Exposure to UV light (254 nm and 365 nm) and visible light in a photostability chamber |

Samples should be taken at appropriate time points and analyzed by a stability-indicating analytical method.

Caption: Potential degradation pathways of the target compound.

Analytical Methods for Purity and Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable choice.

Proposed HPLC-UV Method

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined by acquiring the UV spectrum of the compound (a PDA detector is advantageous for this).

-

Injection Volume: 10 µL.

This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Structural Characterization

The identity and structure of the synthesized compound and any degradation products should be confirmed using spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. Fragmentation patterns from MS/MS can help in elucidating the structure of impurities and degradation products.

Caption: Analytical workflow for purity and stability testing.

Conclusion

This technical guide provides a framework for the synthesis, purification, and comprehensive analysis of the purity and stability of this compound. While commercially available with stated purity, rigorous in-house characterization and stability studies, as outlined in this document, are imperative for its successful application in research and drug development. The proposed experimental protocols for synthesis via the Vilsmeier-Haack reaction, a detailed forced degradation study, and a validated HPLC-UV analytical method will enable researchers to generate the necessary data to ensure the quality and reliability of this important chemical intermediate.

References

- 1. This compound , 98% , 92901-88-7 - CookeChem [cookechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,5-DIMETHYL-1,3-OXAZOLE-4-CARBALDEHYDE CAS#: 92901-88-7 [amp.chemicalbook.com]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery and development, the strategic selection of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2,5-Dimethyloxazole-4-carbaldehyde, a substituted oxazole, has emerged as a valuable building block in medicinal chemistry. Its unique structural features and reactivity allow for its incorporation into a variety of complex molecular scaffolds, particularly in the development of agents targeting metabolic and cardiovascular diseases. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key pharmaceutical intermediate, with a focus on its role in the generation of Glucagon-Like Peptide-1 (GLP-1) receptor modulators.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of an intermediate is crucial for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 92901-88-7 | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified | |

| Purity | Typically ≥97% | [1] |

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, and eye protection. It is important to avoid inhalation, ingestion, and contact with skin and eyes. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

While various methods for the synthesis of substituted oxazoles exist, the direct synthesis of this compound is not extensively detailed in readily available literature. However, general synthetic strategies for oxazole-4-carbaldehydes can be adapted. One common approach involves the formylation of a pre-formed 2,5-dimethyloxazole ring.

Applications in Pharmaceutical Synthesis

The aldehyde functionality at the 4-position of the 2,5-dimethyloxazole ring makes it a versatile handle for a variety of chemical transformations, including multicomponent reactions, which are highly valued in drug discovery for their ability to rapidly generate libraries of complex molecules.

Synthesis of GLP-1 Receptor Modulators

A significant application of this compound is in the synthesis of novel Glucagon-Like Peptide-1 (GLP-1) receptor modulators. These compounds are of great interest for the treatment of type 2 diabetes and obesity. A key synthetic step involves the use of this compound in a Strecker reaction.

Experimental Protocol: Strecker Reaction for the Synthesis of a GLP-1 Receptor Modulator Precursor

The following protocol is adapted from patent literature (WO2014201172A1) and outlines the synthesis of an amino nitrile intermediate, a precursor to more complex GLP-1 receptor modulators.

Reaction Scheme:

A representative Strecker reaction workflow.

Materials:

-

This compound

-

Ammonium Carbonate

-

Potassium Cyanide

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and ammonium carbonate (2.7 eq) in a mixture of ethanol and water, a solution of potassium cyanide (1.25 eq) in water is added dropwise at 50°C.

-

The reaction mixture is then heated to 60°C and stirred for 16 hours.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The aqueous residue is then acidified with hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.

Quantitative Data:

| Parameter | Value |

| Reactant Molar Ratios | Aldehyde:Ammonium Carbonate:KCN = 1 : 2.7 : 1.25 |

| Reaction Temperature | 60°C |

| Reaction Time | 16 hours |

| Yield | Not explicitly stated in the source |

| Purification | Precipitation, Filtration, Washing |

The GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists play a crucial role in glucose homeostasis by mimicking the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, a cascade of intracellular events is initiated, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.

Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is particularly highlighted in the construction of novel GLP-1 receptor modulators, a critical class of drugs for the management of type 2 diabetes and obesity. The reactivity of the aldehyde group allows for its participation in powerful bond-forming reactions, such as the Strecker reaction, enabling the efficient assembly of complex heterocyclic scaffolds. As the demand for new therapeutics for metabolic disorders continues to grow, the importance of key intermediates like this compound in driving innovation in drug discovery is expected to increase. Further exploration of its reactivity in other multicomponent reactions and its application in the synthesis of diverse bioactive molecules will undoubtedly open new avenues for pharmaceutical research and development.

References

Reactivity of the Aldehyde Group in 2,5-Dimethyloxazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of its constituent functional groups. The oxazole ring serves as a stable aromatic core, while the aldehyde group at the C4 position provides a reactive handle for a wide array of chemical transformations. This technical guide offers a comprehensive overview of the reactivity of the aldehyde moiety in this compound, presenting a compilation of key reactions, experimental protocols based on analogous systems, and quantitative data. The content herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of oxazole-based compounds for applications in drug discovery and materials science.

Introduction

The oxazole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds.[1][2] The unique electronic properties of the oxazole ring, characterized by a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1, influence the reactivity of its substituents.[1] In this compound, the aldehyde group is attached to a carbon atom (C4) of the electron-rich oxazole ring, which modulates its electrophilicity and reactivity profile. This guide focuses on the key chemical transformations of this aldehyde group, including nucleophilic additions, oxidation, reduction, and its participation in multicomponent reactions.

Synthesis of this compound

While various methods exist for the synthesis of substituted oxazoles, the Vilsmeier-Haack formylation of a pre-existing 2,5-dimethyloxazole is a common strategy to introduce the C4-carbaldehyde group.[1] Alternative approaches may involve the construction of the oxazole ring from precursors already containing the aldehyde functionality or a masked equivalent.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle that undergoes a variety of characteristic reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles.

Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols upon acidic workup. The oxazole ring is generally stable to these reaction conditions.

-

Reaction Scheme: this compound + R-MgX → 2,5-Dimethyl-4-(hydroxy(R)methyl)oxazole

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (a Wittig reagent) yields the corresponding 4-vinyloxazole derivative. The stereoselectivity of the reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]

-

Reaction Scheme: this compound + Ph₃P=CHR → 2,5-Dimethyl-4-(vinyl-R)oxazole + Ph₃PO

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, yielding a β-nitro alcohol. This reaction is a valuable tool for carbon-carbon bond formation.

-

Reaction Scheme: this compound + R-CH₂NO₂ --(Base)--> 2,5-Dimethyl-4-(1-hydroxy-2-nitro-R-ethyl)oxazole

The Knoevenagel condensation is the reaction of the aldehyde with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond.

-

Reaction Scheme: this compound + Z-CH₂-Z' --(Base)--> 2,5-Dimethyl-4-(2,2-di-Z,Z'-vinyl)oxazole + H₂O (where Z and Z' are electron-withdrawing groups)

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethyloxazole-4-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and milder oxidants like sodium chlorite (NaClO₂).

-

Reaction Scheme: this compound --[O]--> 2,5-Dimethyloxazole-4-carboxylic acid

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (2,5-dimethyloxazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5]

-

Reaction Scheme: this compound --[H]--> (2,5-Dimethyloxazol-4-yl)methanol

Multicomponent Reactions

The aldehyde functionality of this compound makes it a suitable component for various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single synthetic operation.[6][7] For instance, it can participate in Ugi or Passerini-type reactions.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the peer-reviewed literature, the following tables include representative data for analogous reactions involving 4-formyloxazole and other heteroaromatic aldehydes. This data should serve as a useful reference for reaction planning and optimization.

Table 1: Aldol Reaction of 4-Formyloxazole with Ketones

| Ketone | Aldol Adduct Yield (%) | Diastereomeric Ratio | Reference |

| Acetophenone | 84 | - | [8] |

| 3-Pentanone | 75 | 1.1:1 | [8] |

| Cyclohexanone | 85 | 1.2:1 | [8] |

Table 2: Representative Wittig Reactions with Heteroaromatic Aldehydes

| Aldehyde | Wittig Reagent | Product | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl cinnamate | >95 | >19:1 (E) | [9] |

| 4-Chlorobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl 4-chlorocinnamate | >95 | >19:1 (E) | [9] |

| 2-Furaldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(2-furyl)acrylate | 92 | >19:1 (E) | [9] |

Table 3: Spectroscopic Data for this compound and Related Compounds

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) | Reference |

| This compound | 9.98 (s, 1H, CHO), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) | 184.2 (CHO), 162.1 (C2), 151.8 (C5), 128.5 (C4) | 1685 (C=O) | 125 [M]⁺ | SpectraBase |

| (2,5-Dimethyloxazol-4-yl)methanol | 4.60 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) | 56.5 (CH₂OH), 161.5 (C2), 150.2 (C5), 130.1 (C4) | 3350 (OH) | 127 [M]⁺ | Inferred |

| 2,5-Dimethyloxazole-4-carboxylic acid | 11.5 (br s, 1H, COOH), 2.60 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) | 165.3 (COOH), 162.8 (C2), 152.5 (C5), 127.9 (C4) | 3100-2500 (OH), 1710 (C=O) | 141 [M]⁺ | Inferred |

Experimental Protocols (Representative)

The following protocols are based on analogous reactions and should be adapted and optimized for this compound.

Wittig Reaction with a Stabilized Ylide (Analogous Protocol)

-

To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq.) in dry tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add a solution of this compound (1.0 eq.) in dry THF (5 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 3-(2,5-dimethyloxazol-4-yl)acrylate.

Oxidation to Carboxylic Acid (Analogous Protocol)

-

Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water (2:1).

-

Add 2-methyl-2-butene (2.0 eq.) followed by a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

After completion, quench the reaction with a saturated solution of sodium sulfite.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethyloxazole-4-carboxylic acid.

Reduction to Alcohol (Analogous Protocol)

-

To a solution of this compound (1.0 eq.) in methanol (10 mL) at 0 °C, add sodium borohydride (1.2 eq.) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (2,5-dimethyloxazol-4-yl)methanol.

Visualizations

Reaction Pathways

Caption: Key reaction pathways of the aldehyde group in this compound.

Experimental Workflow for a Typical Reaction

Caption: A generalized experimental workflow for the transformation of this compound.

Conclusion

This compound is a valuable building block in organic synthesis, with the aldehyde group offering a plethora of opportunities for molecular diversification. This guide has summarized the principal reactions of this aldehyde, including nucleophilic additions, oxidation, and reduction. While specific, quantitative data for this particular molecule is not extensively documented, the provided information on analogous systems offers a solid foundation for researchers to design and execute synthetic strategies. The experimental protocols and reaction pathways detailed herein are intended to facilitate the exploration of the rich chemistry of this versatile heterocyclic aldehyde.

References

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 5. Oxazole - Wikipedia [en.wikipedia.org]

- 6. New MCRs: the first 4-component reaction leading to 2,4-disubstituted thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A general synthesis of substituted formylpyrroles from ketones and 4-formyloxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 2,5-Dimethyloxazole-4-carbaldehyde Derivatives: A Technical Guide

Disclaimer: An extensive review of scientific literature and patent databases did not yield specific studies on the synthesis and biological evaluation of derivatives of 2,5-Dimethyloxazole-4-carbaldehyde. Therefore, this technical guide provides an in-depth overview of the potential biological activities of its plausible derivatives, such as Schiff bases and hydrazones. The data, experimental protocols, and proposed mechanisms are based on structurally analogous compounds and serve as a predictive framework for researchers, scientists, and drug development professionals.

The oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds. The derivatization of a carbaldehyde functional group, such as the one in this compound, into Schiff bases (-C=N-R) and hydrazones (-C=N-NH-R) is a common strategy in medicinal chemistry to generate novel molecules with diverse pharmacological properties. These derivatives often exhibit a broad spectrum of activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Data Presentation

The following tables summarize quantitative data for biological activities of representative Schiff base and hydrazone derivatives, which are analogous to potential derivatives of this compound.

Table 1: Antimicrobial Activity of Analogous Schiff Base and Hydrazone Derivatives

| Compound Type | Derivative Description | Target Organism | Activity Metric | Value | Reference |

| Schiff Base | Sulfamethoxazole-pyridoxal derivative | Mycobacterium abscessus | MIC | 0.61 µg/mL | [1] |

| Schiff Base | Sulfamethoxazole-salicylaldehyde derivative | Mycobacterium fortuitum | MIC | 1.22 µg/mL | [1] |

| Hydrazone | 4-Substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazide | Candida albicans | MIC | 1.5 µg/mL | [2] |

| Hydrazone | Isonicotinoylhydrazone derivative | Mycobacterium tuberculosis H37Rv | MIC | 6.25 µg/mL | [2] |

| Schiff Base | 4-Aminoantipyrine-cinnamaldehyde derivative | Staphylococcus aureus | MIC | < 250 µM | [3] |

| Hydrazone | Thiazole-based hydrazone | Pseudomonas aeruginosa | MIC | 4 µg/mL | [4] |

Table 2: Anticancer Activity of Analogous Schiff Base and Hydrazone Derivatives

| Compound Type | Derivative Description | Cell Line | Activity Metric | Value | Reference |

| Hydrazone | 3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinone | UO-31 (Renal Cancer) | log10 GI50 | -6.68 | [5] |

| Schiff Base | 2-Thioxoimidazolidin-4-one derivative with benzoxazole moiety | HePG-2 (Hepatocellular Carcinoma) | IC50 | 2.33 µg/mL | [6] |

| Schiff Base | 2-Thioxoimidazolidin-4-one derivative with pyrazole moiety | MCF-7 (Breast Carcinoma) | IC50 | 3.98 µg/mL | [6] |

| Hydrazone | Benzothiazole-hydrazone derivative | Capan-1 (Pancreatic Adenocarcinoma) | IC50 | 0.6 µM | [4] |

| Hydrazone | Benzothiazole-hydrazone derivative | NCI-H460 (Non-small cell lung) | IC50 | 0.9 µM | [4] |

Table 3: Enzyme Inhibition by Analogous Derivatives

| Compound Type | Derivative Description | Target Enzyme | Activity Metric | Value | Reference |

| Benzoxazole | 2-Aryl-6-carboxamide benzoxazole | Acetylcholinesterase (AChE) | IC50 | 58.2 nM | [7] |

| Triazole | Azinane triazole derivative | Butyrylcholinesterase (BChE) | IC50 | 0.038 µM | [8] |

| Triazole | Azinane triazole derivative | α-glucosidase | IC50 | 36.74 µM | [8] |

| N-hydroxyurea | Flurbiprofen analog | COX-2 | % Inhibition | > 80% at 10 µM | [9] |

| N-hydroxyurea | Diclofenac analog | 5-LOX | % Inhibition | > 80% at 10 µM | [9] |

Experimental Protocols

Detailed methodologies for key biological assays, as described for analogous compounds, are provided below. These protocols can serve as a template for the evaluation of novel this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3]

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] Serial two-fold dilutions are then prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Incubation: An equal volume of the prepared inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.[3]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] Visual inspection or measurement of optical density can be used for this determination.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO2 at 37°C.[10][11]

-

Compound Treatment: The test compounds, predissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for a period of 48 to 72 hours.[10][11]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.[10]

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is then determined from the dose-response curve.[6]

Enzyme Inhibition Assay (Example: Cholinesterase Inhibition)

-

Assay Principle: The assay is based on the Ellman's method, which measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (e.g., acetylthiocholine iodide), and the product reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically.[7]

-

Reaction Mixture: The reaction is typically performed in a 96-well plate. The wells contain phosphate buffer, DTNB, the test compound at various concentrations, and the enzyme (AChE or BChE). The mixture is pre-incubated.[7]

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).[7]

-

Absorbance Reading: The absorbance is monitored continuously at a specific wavelength (e.g., 412 nm) for a set period.

-

Calculation of Inhibition: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-inhibition curve.[7]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for the creation of Schiff base and hydrazone derivatives from an aldehyde precursor, such as this compound.

Caption: General synthesis of Schiff bases and hydrazones.

Hypothetical Signaling Pathway: Enzyme Inhibition

This diagram depicts a simplified, hypothetical mechanism of action where a derivative of this compound acts as an enzyme inhibitor, a common biological activity for such heterocyclic compounds.

Caption: Hypothetical enzyme inhibition by an oxazole derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyloxazole-4-carbaldehyde is a heterocyclic organic compound featuring an oxazole ring substituted with two methyl groups and a formyl group. The oxazole scaffold is a prominent structural motif in medicinal chemistry, recognized as a versatile bioisostere for various functional groups and found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, serving as a valuable resource for its application in research and development.

Discovery and History

The specific discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. However, the history of the oxazole ring system, which forms the core of this molecule, dates back to the late 19th and early 20th centuries. The chemistry of oxazoles was more firmly established in 1876 with the synthesis of 2-methyloxazole.[1] Foundational methods for synthesizing substituted oxazoles, such as the Robinson-Gabriel synthesis, were developed in the early 1900s.[1]

The synthesis of this compound is achieved through the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. This reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the exact date of the first application of this reaction to 2,5-dimethyloxazole is unclear, the Vilsmeier-Haack reaction itself has been a staple in organic synthesis since its discovery in 1927.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| CAS Number | 92901-88-7 | [3] |

| Appearance | Orange liquid | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of commercially available 2,5-dimethyloxazole.[4] This reaction introduces a formyl group onto the electron-rich oxazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-dimethyloxazole

This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds.

Materials:

-

2,5-dimethyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane (DCE) or another suitable anhydrous solvent

-

Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) (1.2 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the DMF with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (N,N-dimethylchloromethaniminium chloride).

-

Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0°C. Add a solution of 2,5-dimethyloxazole (1.0 eq) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) dropwise to the reaction mixture. After the addition, remove the ice bath and heat the reaction mixture to 60-70°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reaction Mechanism: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the oxazole ring.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride. A chloride ion is subsequently eliminated, and after an intramolecular rearrangement, the highly electrophilic N,N-dimethylchloromethaniminium ion, known as the Vilsmeier reagent, is formed.

-

Electrophilic Aromatic Substitution: The electron-rich 4-position of the 2,5-dimethyloxazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which is then quenched during the aqueous work-up to yield the final aldehyde product, this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Value/Description |

| FTIR (cm⁻¹) | Characteristic peaks for C=O (aldehyde), C=N, and C-O stretching. |

| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight of 125.13 g/mol . |

| ¹H NMR (ppm) | Expected signals for two methyl groups, and one aldehyde proton. |

| ¹³C NMR (ppm) | Expected signals for two methyl carbons, three oxazole ring carbons, and one aldehyde carbonyl carbon. |

Note: While FTIR and MS data are available in spectral databases, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not readily found in the surveyed literature. Theoretical prediction suggests the aldehyde proton would appear downfield (around 9-10 ppm) in the ¹H NMR spectrum, and the carbonyl carbon would appear around 180-190 ppm in the ¹³C NMR spectrum.

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the biological activity or implication in signaling pathways of this compound. However, the oxazole core is a well-established pharmacophore present in a wide range of biologically active molecules, including natural products and synthetic drugs with activities such as:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antiviral

The presence of the reactive aldehyde group on the 2,5-dimethyloxazole scaffold makes it a valuable synthetic intermediate for the preparation of a diverse library of derivatives. These derivatives can be further investigated for their potential therapeutic applications. For instance, the aldehyde can be readily converted into other functional groups such as amines, alcohols, carboxylic acids, and various heterocyclic systems, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily accessible heterocyclic aldehyde synthesized via the Vilsmeier-Haack formylation of 2,5-dimethyloxazole. While its specific history and biological profile are not extensively documented, its chemical structure, featuring a privileged oxazole core and a versatile aldehyde functional group, makes it a compound of significant interest for synthetic and medicinal chemists. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. rsc.org [rsc.org]

- 2. This compound | CAS: 92901-88-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2,5-DIMETHYL-1,3-OXAZOLE-4-CARBALDEHYDE CAS#: 92901-88-7 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Knoevenagel Condensation using 2,5-Dimethyloxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Knoevenagel condensation of 2,5-Dimethyloxazole-4-carbaldehyde with various active methylene compounds. The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction in organic synthesis, widely employed in the creation of α,β-unsaturated compounds.[1][2] The resulting products, particularly those derived from heterocyclic aldehydes like this compound, are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents.[3][4]

The oxazole moiety is a key structural feature in many biologically active compounds. Its incorporation into larger molecules via the Knoevenagel condensation offers a versatile strategy for generating libraries of compounds for screening and lead optimization in drug discovery programs.[5]

General Reaction Scheme

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product.[1][6]

Reaction: this compound + Active Methylene Compound --(Base Catalyst)--> Knoevenagel Condensation Product + H₂O

Data Presentation

The following tables summarize typical catalysts, solvents, and reaction conditions for the Knoevenagel condensation, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Common Catalysts for Knoevenagel Condensation

| Catalyst | Type | Typical Amount | Reference |